molecular formula C28H38NO4+ B033783 Butropium CAS No. 107080-63-7

Butropium

Cat. No. B033783
M. Wt: 452.6 g/mol
InChI Key: ALVDDLOWVXJXCD-SPRJYOCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butropium is a chemical compound that belongs to the family of quaternary ammonium compounds. It is widely used in scientific research, particularly in the field of neuroscience, for its ability to block the action of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. In

Scientific Research Applications

Cardiovascular Effects

Butropium has been studied for its effects on cardiovascular activity. A study by Chiba (1980) explored the impact of butropium on chronotropic and inotropic activity in isolated atrial preparations. The research found that butropium, in certain doses, produced a dose-dependent positive chronotropic and inotropic effect. At higher doses, it initially showed a slight negative effect followed by a long-lasting positive effect. This suggests that butropium may influence heart rate and contractility through cholinergic blockade and possibly stimulation of adrenergic beta-receptors (Chiba, 1980).

Gastrointestinal Applications

In another study, Sakamoto et al. (1977) investigated the effectiveness of butropium bromide as a premedication to reduce salivation during endoscopic examinations. The study, conducted as a double-blind controlled experiment, found that butropium bromide significantly reduced salivation, making it a useful premedication for endoscopic procedures (Sakamoto et al., 1977).

Gastric Motility Research

Further research into gastric motility compared the effects of glucagon and butropium bromide. This study by Kawamoto et al. (1985) found that both glucagon and butropium bromide significantly delayed gastric emptying and inhibited gastric peristalsis, suggesting their utility in managing gastrointestinal motility for medical procedures (Kawamoto et al., 1985).

properties

CAS RN

107080-63-7

Product Name

Butropium

Molecular Formula

C28H38NO4+

Molecular Weight

452.6 g/mol

IUPAC Name

[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1

InChI Key

ALVDDLOWVXJXCD-SPRJYOCZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C

synonyms

8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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